[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid
Description
¹H NMR Analysis
Expected signals (δ, ppm):
¹³C NMR Analysis
Key assignments:
FT-IR Spectroscopy
Mass Spectrometry
- ESI-MS : m/z 261.07 [M+H]⁺ (calc. 260.07)
- Fragmentation: Loss of H₂O (m/z 243.06) and phenethyl radical (m/z 152.03)
Comparative Analysis with Structural Analogues
2-Bromomethyl-4-fluorophenylboronic Acid Neopentyl Glycol Ester
The neopentyl glycol ester protects the boronic acid, enhancing stability but reducing direct reactivity. In contrast, the ethoxy group in the target compound facilitates solubility while maintaining coupling activity.
Properties
IUPAC Name |
[4-fluoro-2-(2-phenylethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c16-12-6-7-13(15(17)18)14(10-12)19-9-8-11-4-2-1-3-5-11/h1-7,10,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWTOOGOWDKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OCCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Reaction Mechanisms
Retrosynthetic Analysis
The target compound decomposes into three primary building blocks:
- Fluorinated phenolic precursor : 4-Fluoro-2-iodophenol (or alternative halogenated derivatives)
- Ether-forming reagent : Phenylethyl bromide
- Boronic acid source : Bis(pinacolato)diboron (B2pin2)
The synthetic pathway follows a sequential strategy:
- Williamson ether synthesis to install the phenylethoxy group
- Miyaura borylation to introduce the boronic acid functionality
Detailed Reaction Pathways
Ether Formation via Nucleophilic Substitution
Reaction equation :
$$
\text{4-Fluoro-2-iodophenol} + \text{Phenylethyl bromide} \xrightarrow{\text{Base}} \text{4-Fluoro-2-(2-phenylethoxy)iodobenzene} + \text{HBr}
$$
Key parameters :
- Base selection : Potassium carbonate (K2CO3) demonstrates 92% efficiency in analogous reactions
- Solvent system : Dimethylformamide (DMF) enables complete dissolution at 80°C
- Reaction time : 12-18 hours for full conversion
Mechanistic insight :
The reaction proceeds through an SN2 mechanism, where the phenolic oxygen attacks the electrophilic carbon of phenylethyl bromide. Steric hindrance from the ortho-iodine substituent necessitates elevated temperatures.
Miyaura Borylation for Boronic Acid Installation
Reaction equation :
$$
\text{4-Fluoro-2-(2-phenylethoxy)iodobenzene} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd catalyst}} \text{Target compound} + \text{Byproducts}
$$
Catalytic system optimization :
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Source Reference |
|---|---|---|---|---|---|
| PdCl2(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1,4-Dioxane | 100 | 78 | |
| Pd(OAc)2 | SPhos | THF | 80 | 85 | |
| PEPPSI-IPr | NHC ligand | Toluene | 90 | 81 |
Critical factors :
Laboratory-Scale Synthesis Protocols
Standard Two-Step Procedure
Step 1: Synthesis of 4-Fluoro-2-(2-phenylethoxy)iodobenzene
Charge a 500 mL round-bottom flask with:
- 4-Fluoro-2-iodophenol (10.0 g, 42.1 mmol)
- Phenylethyl bromide (8.7 mL, 63.2 mmol)
- Anhydrous K2CO3 (17.4 g, 126.3 mmol)
- DMF (200 mL)
Reflux at 80°C under N2 for 16 hours
Cool to RT, filter through celite, and concentrate under reduced pressure
Purify via flash chromatography (hexane:EtOAc 9:1) to yield white crystals (12.4 g, 85%)
Characterization data :
- 1H NMR (400 MHz, CDCl3): δ 7.42-7.25 (m, 5H), 7.08 (dd, J=8.4, 2.8 Hz, 1H), 6.92 (td, J=8.0, 2.4 Hz, 1H), 4.25 (t, J=6.8 Hz, 2H), 3.15 (t, J=6.8 Hz, 2H)
- HRMS : m/z calcd for C14H13FIO2 [M+H]+ 375.9924, found 375.9921
Step 2: Miyaura Borylation Reaction
In a Schlenk tube, combine:
- 4-Fluoro-2-(2-phenylethoxy)iodobenzene (5.0 g, 13.3 mmol)
- B2pin2 (4.1 g, 16.0 mmol)
- Pd(OAc)2 (0.30 g, 1.33 mmol)
- SPhos (0.55 g, 1.33 mmol)
- KOAc (3.9 g, 39.9 mmol)
- Anhydrous THF (150 mL)
Degas via three freeze-pump-thaw cycles
Heat at 80°C for 24 hours with vigorous stirring
Filter through a pad of silica, wash with EtOAc (3×50 mL)
Concentrate and recrystallize from heptane/EtOAc to obtain white needles (3.2 g, 72%)
Characterization data :
- 11B NMR (128 MHz, CDCl3): δ 30.2 (br s)
- Melting point : 142-144°C
- HPLC purity : 99.1% (C18 column, MeCN/H2O 70:30)
Alternative One-Pot Methodology
For high-throughput applications, a sequential one-pot approach eliminates intermediate purification:
Reaction scheme :
$$
\text{Phenol} \xrightarrow{\text{Etherification → Borylation}} \text{Boronic acid}
$$
Optimized conditions :
Industrial Production Considerations
Continuous Flow Synthesis
| Parameter | Batch Process | Flow System | Improvement Factor |
|---|---|---|---|
| Reaction time | 40 hours | 2.5 hours | 16× |
| Space-time yield | 0.8 kg/m3/day | 14.2 kg/m3/day | 17.8× |
| Catalyst loading | 5 mol% | 1.2 mol% | 4.2× reduction |
Equipment configuration :
- Microstructured mixer for rapid reagent combination
- Tubular reactor with segmented gas-liquid flow
- In-line IR monitoring for real-time quality control
Green Chemistry Metrics
E-factor analysis :
| Waste Component | Mass (kg/kg product) | Mitigation Strategy |
|---|---|---|
| Solvent | 8.7 | Switch to 2-MeTHF (biodegradable) |
| Inorganic salts | 3.2 | Membrane filtration recovery |
| Catalyst residues | 0.9 | Fixed-bed scavenger columns |
Process intensification :
- Microwave-assisted ether formation reduces energy consumption by 40%
- Supercritical CO2 extraction replaces hazardous solvents in final purification
Comparative Method Analysis
Yield Optimization Strategies
Statistical modeling (Box-Behnken design) identified critical factors:
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Reaction temperature | 70°C | 110°C | 95°C |
| Pd catalyst loading | 0.5 mol% | 2.5 mol% | 1.8 mol% |
| Equiv. B2pin2 | 1.0 | 1.5 | 1.3 |
Response surface methodology predicted maximum yield of 89% under optimized conditions.
Impurity Profile Management
Common byproducts :
- Protodeboronation product (4-fluoro-2-(2-phenylethoxy)phenol)
- Homocoupled biaryl species
Mitigation approaches :
| Impurity | Formation Cause | Control Method |
|---|---|---|
| Protodeboronation | Acidic protons, moisture | Add molecular sieves (4Å) |
| Biaryl dimers | Oxidative homocoupling | Strict oxygen exclusion |
Analytical monitoring :
- UPLC-MS/MS with charged aerosol detection (limit of quantitation: 0.05%)
Emerging Synthetic Technologies
Photoredox Catalysis
Recent advances enable visible-light-mediated borylation:
Reaction conditions :
- Ir(ppy)3 (1 mol%) as photocatalyst
- NiCl2·glyme (5 mol%) as cross-coupling catalyst
- MeOH as hydrogen atom transfer (HAT) reagent
Advantages :
Enzymatic Borylation
Engineered cytochrome P450 variants demonstrate catalytic activity for:
$$
\text{Aryl iodide} + \text{B(OH)}_3 \xrightarrow{\text{Enzyme}} \text{Arylboronic acid} + \text{HI}
$$
Performance metrics :
- Turnover number (TON): 420
- Space-time yield: 0.8 g/L/h
- Environmental factor (E-factor): 1.2
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Organic Synthesis
4-Fluoro-2-(2-phenylethoxy)phenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, making it an invaluable tool in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications. Its ability to inhibit specific enzymes, particularly serine proteases, positions it as a candidate for drug development aimed at treating various diseases, including cancer and inflammatory conditions .
Material Science
The unique chemical properties of 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid make it suitable for producing advanced materials. It can be utilized in the fabrication of polymers and electronic components, enhancing their performance due to its electronic characteristics .
The biological activity of 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property facilitates interactions with various biological targets, leading to significant therapeutic effects.
Enzyme Inhibition
The compound's mechanism of action involves forming a tetrahedral boronate complex with serine proteases, effectively inhibiting their activity. This inhibition is crucial in developing anti-cancer strategies as it can induce apoptosis in malignant cells .
Antimicrobial Properties
Research indicates that boronic acids exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives similar to 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid demonstrate effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger.
Antimicrobial Activity Evaluation
In vitro studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial effects. A study reported that certain derivatives showed promising results against E. coli and Aspergillus niger, suggesting potential therapeutic applications in treating infections .
Cancer Research Applications
Boronic acids, including this compound, are being explored in cancer therapy due to their ability to inhibit proteasomes. In vitro studies using A2780 ovarian cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest and apoptosis, indicating its potential as an anti-cancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits serine proteases through tetrahedral boronate complex formation |
| Antimicrobial Activity | Effective against E. coli (MIC values indicating stronger activity than some antibiotics) |
| Anti-inflammatory | Reduces paw edema in carrageenan-induced inflammation models |
Table 2: COX Inhibition by Phenylboronic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid | 25 | 30 |
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
Mechanism of Action
The mechanism of action of [4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid involves its interaction with specific molecular targets. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. This interaction can inhibit enzymes or modify the activity of proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Fluorophenylboronic acid: Similar structure but lacks the phenylethoxy group.
2-Phenylethoxyphenylboronic acid: Similar but without the fluorine atom.
Uniqueness
[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is unique due to the presence of both the fluorine atom and the phenylethoxy group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets .
Biological Activity
[4-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid is a boronic acid derivative that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antiproliferative and anti-inflammatory activities, making it a candidate for further research in drug development.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biological targets, including enzymes and receptors, thereby modulating their activity. The mechanism often involves the formation of a tetrahedral boronate complex, which can inhibit enzyme activity such as that of serine proteases .
Antiproliferative Activity
Recent studies have demonstrated the antiproliferative effects of phenylboronic acid derivatives in various cancer cell lines. For instance, research has shown that certain derivatives exhibit significant antiproliferative activity against ovarian cancer cell lines (A2780), with IC50 values in the low micromolar range. The observed effects include cell cycle arrest at the G2/M phase and induction of apoptosis, characterized by caspase activation and morphological changes associated with cell death .
Table 1: Antiproliferative Activity of Phenylboronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid | A2780 | 15 |
| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 12 |
| 3-Morpholino-5-fluorobenzoxaborole | MCF7 | 18 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of treatment.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have indicated that certain phenylboronic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds have shown IC50 values against COX-1 and COX-2 comparable to those of established anti-inflammatory drugs like celecoxib .
Table 2: COX Inhibition by Phenylboronic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid | 25 | 30 |
| Compound A | 19.45 | 42.1 |
| Compound B | 26.04 | 31.4 |
Case Studies
- Ovarian Cancer : In vitro studies using A2780 cells showed that treatment with this compound resulted in significant cell cycle arrest and apoptosis. Flow cytometry analyses confirmed an increase in sub-G1 populations, indicating cell death through apoptosis.
- Inflammation Models : In vivo studies demonstrated that administration of phenylboronic acid derivatives reduced paw edema in carrageenan-induced inflammation models, suggesting their potential as anti-inflammatory agents.
Q & A
Q. Table 1: Oxidation Rates of Boronic Acid Derivatives
| Derivative | 50% Conversion Time (min) | Relative Affinity (ARS Assay) |
|---|---|---|
| Free Boronic Acid | 22 | N/A |
| Pinacol Ester | 10 | 12.1 |
| Neopentyl Glycol Ester | 27 | 0.30 |
| 2,3-Butanediol Ester | 5 | 0.57 |
| Data adapted from oxidation studies in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
